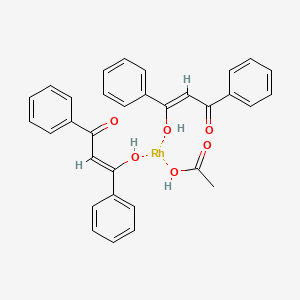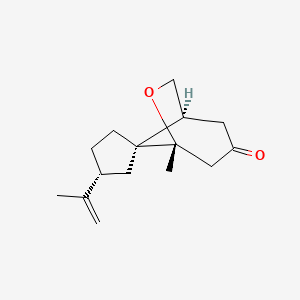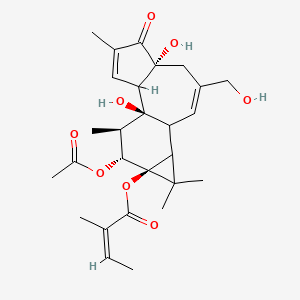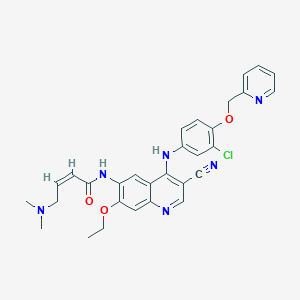
3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholinone ring substituted with a pyridazinyl group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the morpholinone ring and subsequent substitution with the pyridazinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the morpholinone ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the compound.
Applications De Recherche Scientifique
3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholinone derivatives: Compounds with similar morpholinone structures but different substituents.
Pyridazinyl derivatives: Compounds featuring the pyridazinyl group with various modifications.
Uniqueness
3-Morpholinone, 4-(2-((4-methyl-6-phenyl-3-pyridazinyl)amino)ethyl)-, monohydrochloride stands out due to its specific combination of the morpholinone and pyridazinyl groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
86663-13-0 |
|---|---|
Formule moléculaire |
C17H21ClN4O2 |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
4-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethyl]morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-11-15(14-5-3-2-4-6-14)19-20-17(13)18-7-8-21-9-10-23-12-16(21)22;/h2-6,11H,7-10,12H2,1H3,(H,18,20);1H |
Clé InChI |
FTSBKGZERZLRDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCOCC2=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12771853.png)













